molecular formula C4H12Sn B1202654 Butylstannane CAS No. 2406-65-7

Butylstannane

Cat. No. B1202654
CAS RN: 2406-65-7
M. Wt: 178.85 g/mol
InChI Key: FAOSYNUKPVJLNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butylstannane is an organotin compound.

Scientific Research Applications

Synthesis and Reaction Studies

  • Reactions with Various Halides : Butylstannane has been used in reactions with halides of elements like phosphorus, arsenic, and germanium, leading to the formation of propargylic and allenic derivatives. These reactions demonstrate the compound's ability to interact with different halide elements, showcasing its versatility in chemical synthesis (Guillemin & Malagu, 1999).

  • Mechanism Study with Bromide and Iodide : The reaction mechanism of butylstannane with n-butyl bromide and iodide was explored using the chemically induced dynamic nuclear polarization (CIDNP) technique. This research contributes to a deeper understanding of the compound's reactive behavior in organic chemistry (Wakasa & Kugita, 1999).

  • Aldehyde Additions and Stereochemistry : Butylstannane has been used in Lewis acid-mediated additions to chiral β-hydroxyaldehyde derivatives, influencing the stereochemical outcomes. This application is significant for the synthesis of complex organic molecules with precise stereocontrol (Keck & Abbott, 1984).

  • Pd-Catalyzed Cross-Coupling : The compound has been utilized in palladium-catalyzed cross-coupling reactions with various electrophiles, highlighting its role in facilitating complex organic syntheses (Goli, He & Falck, 2011).

Radical Reactions and Synthesis

  • Radical Cyclization Studies : Butylstannane has been used to generate carbonyl radicals for cyclization reactions, contributing to the synthesis of cyclohexanones or cycloheptanones, depending on the substituents involved (Crich & Fortt, 1988).

  • Involvement in Radical Additions : Research has shown its utility in radical additions, particularly in the synthesis of pyrroline derivatives, emphasizing its role in radical chemistry (Boivin, Fouquet & Zard, 1990).

  • Synthesis of Antibiotic Structures : A novel synthetic strategy involving butylstannane for constructing the cyclopentane core of the antitumoral antibiotic viridenomycin has been developed. This highlights its potential in the synthesis of complex natural products (Mulholland & Pattenden, 2005).

Miscellaneous Applications

  • Vapour Pressure Measurements : Studies on equilibrium vapour pressures of tetraorganostannanes, including butylstannane, provide valuable data for understanding their physical properties and behavior in different conditions (Hawker, 1992).

  • Surface Alkylation of Gold : Research has shown that butylstannane can be used for the alkylation of gold surfaces, demonstrating its potential in surface chemistry and material science applications (Kaletová et al., 2015).

properties

CAS RN

2406-65-7

Product Name

Butylstannane

Molecular Formula

C4H12Sn

Molecular Weight

178.85 g/mol

IUPAC Name

butylstannane

InChI

InChI=1S/C4H9.Sn.3H/c1-3-4-2;;;;/h1,3-4H2,2H3;;;;

InChI Key

FAOSYNUKPVJLNZ-UHFFFAOYSA-N

SMILES

CCCC[SnH3]

Canonical SMILES

CCCC[SnH3]

synonyms

MBTC chloride
mono-butyltin chloride
n-butyltin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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